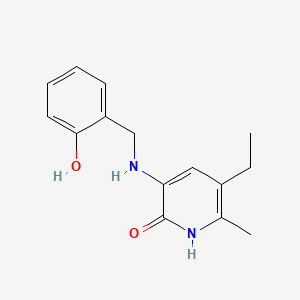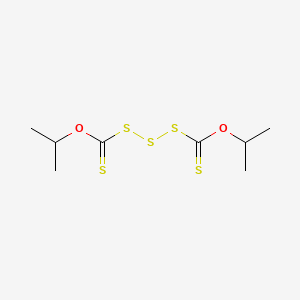
1,3-Bis(isopropoxycarbothioyl)trisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(isopropoxycarbothioyl)trisulfane is a chemical compound with the molecular formula C8H14O2S5 It is known for its unique structure, which includes three sulfur atoms linked in a chain, and isopropoxycarbothioyl groups attached at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 1,3-Bis(isopropoxycarbothioyl)trisulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(isopropoxycarbothioyl)trisulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the isopropoxycarbothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(isopropoxycarbothioyl)trisulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(isopropoxycarbothioyl)trisulfane involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with other molecules, leading to the formation of new compounds with different biological activities. The isopropoxycarbothioyl groups also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Diallyltrisulfane: Known for its antimicrobial properties.
1,3-Bis(3-methylbut-2-enyl)trisulfane: Exhibits strong antibacterial activity.
1,3-Di(pent-4-enyl)trisulfane: Another compound with notable antimicrobial activity.
Uniqueness
1,3-Bis(isopropoxycarbothioyl)trisulfane stands out due to its unique combination of isopropoxycarbothioyl groups and trisulfane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
52584-27-7 |
|---|---|
Molecular Formula |
C8H14O2S5 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
O-propan-2-yl (propan-2-yloxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C8H14O2S5/c1-5(2)9-7(11)13-15-14-8(12)10-6(3)4/h5-6H,1-4H3 |
InChI Key |
TXLZTPCDRBQTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)SSSC(=S)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


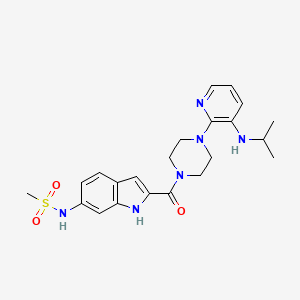
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
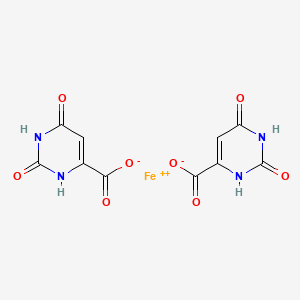
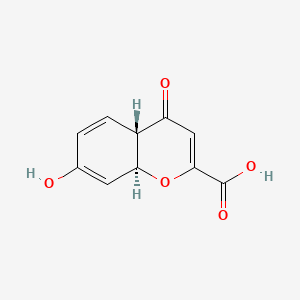
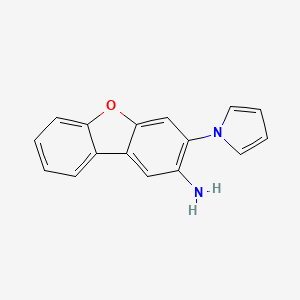
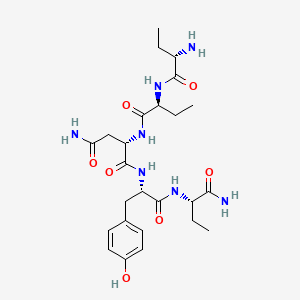
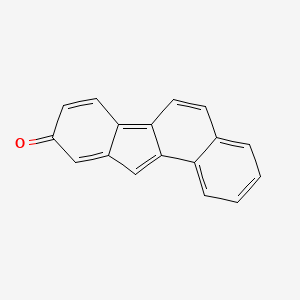
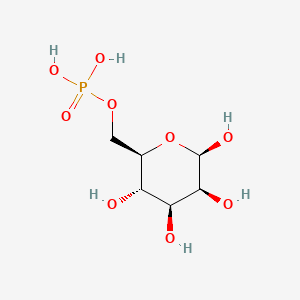
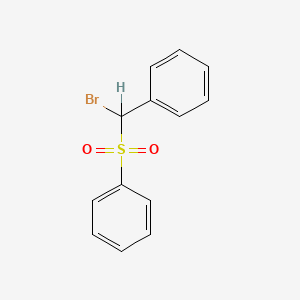
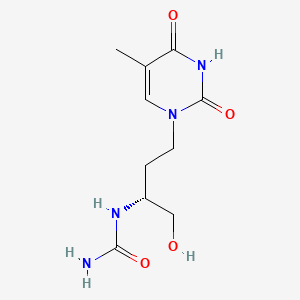
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
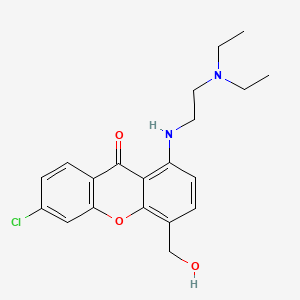
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
